tert-Butyl 3-(bromomethyl)azepane-1-carboxylate
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Overview
Description
tert-Butyl 3-(bromomethyl)azepane-1-carboxylate: is a chemical compound with the molecular formula C12H22BrNO2 and a molecular weight of 292.21 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a bromomethyl group and a tert-butyl ester functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(bromomethyl)azepane-1-carboxylate typically involves the bromination of a suitable precursor, such as tert-butyl azepane-1-carboxylate, using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-Butyl 3-(bromomethyl)azepane-1-carboxylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form tert-Butyl 3-(hydroxymethyl)azepane-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the bromomethyl group can lead to the formation of carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Various substituted azepane derivatives.
Reduction: tert-Butyl 3-(hydroxymethyl)azepane-1-carboxylate.
Oxidation: Corresponding carboxylic acids or aldehydes.
Scientific Research Applications
Chemistry: tert-Butyl 3-(bromomethyl)azepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . Its reactivity makes it a valuable building block for constructing diverse chemical structures.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be modified to produce compounds with antimicrobial, antiviral, or anticancer properties .
Industry: In the chemical industry, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(bromomethyl)azepane-1-carboxylate depends on its chemical reactivity. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to create complex molecules .
Comparison with Similar Compounds
- tert-Butyl 3-(hydroxymethyl)azepane-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 3-(hydroxymethyl)azepane-1-carboxylate lacks the bromine atom, making it less reactive in nucleophilic substitution reactions but more suitable for further functionalization through oxidation or esterification .
- tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate and tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate have similar bromomethyl groups but differ in the ring structure, which can influence their reactivity and the types of reactions they undergo .
Conclusion
tert-Butyl 3-(bromomethyl)azepane-1-carboxylate is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial processes. Its unique structure and reactivity make it a valuable tool for researchers and chemists in various fields.
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOAIAZARVRFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440962-52-6 |
Source
|
Record name | tert-butyl 3-(bromomethyl)azepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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